![molecular formula C21H21N7O4S B2909473 6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide CAS No. 1115960-23-0](/img/structure/B2909473.png)
6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
CS-866 binds to the ATP-binding site of Akt, preventing its activation and downstream signaling. Akt activation leads to the phosphorylation and activation of various substrates, including mTOR, GSK-3β, and FOXO, which regulate cell survival, proliferation, and metabolism. Inhibition of Akt by CS-866 results in the inhibition of these downstream effectors and induction of cell death.
Biochemical and Physiological Effects
CS-866 has been shown to have potent anti-cancer and anti-diabetic effects in preclinical models. In cancer, CS-866 has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, CS-866 has been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
CS-866 has several advantages as a research tool, including its specificity for Akt and its potent inhibitory activity. However, CS-866 also has some limitations, including its low solubility and potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using CS-866.
Orientations Futures
Several future directions for research on CS-866 can be identified. First, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-diabetic effects of CS-866. Second, the potential of CS-866 as a therapeutic agent in human diseases needs to be evaluated in clinical trials. Third, the development of more potent and selective Akt inhibitors based on the structure of CS-866 is an area of active research. Finally, the combination of CS-866 with other anti-cancer and anti-diabetic agents should be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of CS-866 involves several steps, including the preparation of the intermediate compound 4-(4-cyclohexylphenylsulfonyl)aniline, which is then reacted with 6-bromo-nicotinic acid to yield the final product. The synthesis of CS-866 has been described in detail in a patent application filed by Chugai Pharmaceutical Co., Ltd.
Applications De Recherche Scientifique
CS-866 has been extensively studied in preclinical models of cancer and diabetes. In cancer, Akt is frequently activated, leading to increased cell survival and resistance to chemotherapy and radiation therapy. Inhibition of Akt by CS-866 has been shown to sensitize cancer cells to these treatments and induce cell death. In addition, CS-866 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In diabetes, Akt plays a key role in insulin signaling and glucose metabolism. Inhibition of Akt by CS-866 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. CS-866 has also been shown to reduce hepatic glucose production and improve lipid metabolism.
Propriétés
IUPAC Name |
ethyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4S/c1-2-32-19(30)13-7-3-4-8-14(13)23-15(29)11-28-21(31)27-12-22-17-16(18(27)25-28)33-20(24-17)26-9-5-6-10-26/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUNZGYVTCJIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

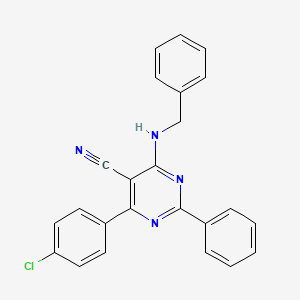
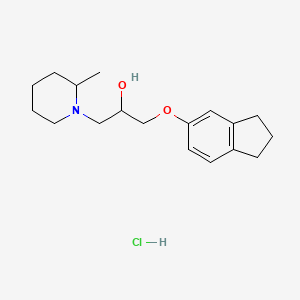
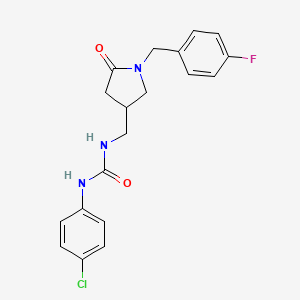
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)
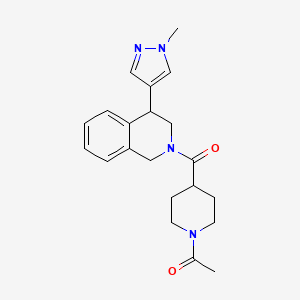
![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)
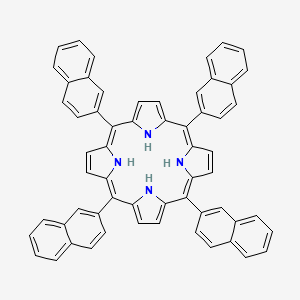
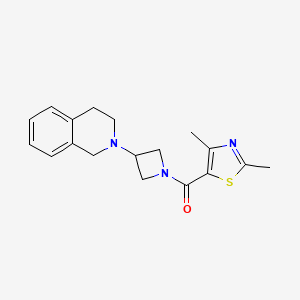
![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)
![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)
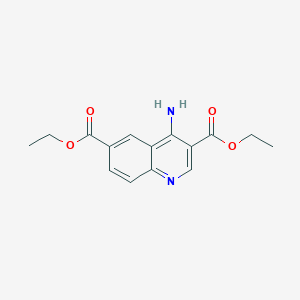
![3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2909412.png)